molecular formula C5H12S B150942 3-Methyl-2-butanethiol CAS No. 2084-18-6

3-Methyl-2-butanethiol

Cat. No.: B150942
CAS No.: 2084-18-6
M. Wt: 104.22 g/mol
InChI Key: BFLXFRNPNMTTAA-UHFFFAOYSA-N
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Description

3-Methyl-2-butanethiol is an organic compound with the molecular formula C5H12S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong, unpleasant odor, often described as skunk-like. It is used in various applications, including as a flavoring agent and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butanethiol can be synthesized through several methods. One common approach involves the reaction of isoamyl chloride with potassium sulfhydrate. Another method includes the preparation from diisopentyl-disulfide and sodium metal in liquid ammonia .

Industrial Production Methods: In industrial settings, thiols like this compound are often prepared from alkyl halides by nucleophilic substitution reactions. The hydrosulfide anion (HS-) is used as the nucleophile to displace the halide ion, forming the thiol. Thiourea can also be used as a nucleophile, which reacts with alkyl halides to form an intermediate alkyl isothiourea salt that is subsequently hydrolyzed to yield the thiol .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-butanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2), iodine (I2)

    Reduction: Zinc, acid

    Substitution: Hydrosulfide anion (HS-), thiourea

Major Products:

    Oxidation: 3-Methyl-2-butanedisulfide

    Reduction: this compound (from disulfide)

    Substitution: Alkyl thiols

Scientific Research Applications

3-Methyl-2-butanethiol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and the resulting odor profile. Its applications in flavoring and as an odorant in natural gas highlight its distinct properties compared to other thiols.

Properties

IUPAC Name

3-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXFRNPNMTTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862826
Record name 2-Butanethiol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with repulsive, mercaptan-like odour
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible with alcohol and ether
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.841
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2084-18-6
Record name 3-Methyl-2-butanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2084-18-6
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Record name 3-Methyl-2-butanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanethiol, 3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanethiol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567
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Record name 3-METHYL-2-BUTANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The first paper discusses analyzing heat capacity data to understand methyl group rotation. How could this type of analysis be applied to understanding the conformational behavior of 3-methyl-2-butanethiol?

A1: Similar to the analysis of methylpyridines [], studying the heat capacity of this compound at varying temperatures could reveal information about its conformational dynamics. By analyzing changes in heat capacity, researchers can identify potential energy barriers associated with different conformations arising from rotations around the C-C and C-S bonds. This data can be used to determine the relative stability of different conformers and their populations at various temperatures.

Q2: The second paper focuses on the conformational behavior and vibrational spectra of this compound. What kind of information can vibrational spectroscopy techniques provide about the structure of this molecule?

A2: Vibrational spectroscopy techniques, such as infrared (IR) and Raman spectroscopy, are powerful tools for investigating molecular structure. These techniques provide information about the vibrational frequencies of specific bonds and functional groups within a molecule []. By analyzing the vibrational spectra of this compound, researchers can identify characteristic peaks corresponding to different conformations and gain insights into the molecule's preferred geometries.

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